molecular formula C23H28ClNO4S B10935054 Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10935054
M. Wt: 450.0 g/mol
InChI Key: FRKURMFWCDQBBO-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C22H26ClNO4S This compound is known for its unique structural features, which include a benzothiophene core, a chloro-substituted phenoxy group, and a butanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Phenoxy Group: The chloro-substituted phenoxy group is introduced via nucleophilic substitution reactions.

    Amidation Reaction: The butanoyl amide linkage is formed through an amidation reaction between the carboxylic acid derivative and an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro-substituted phenoxy group.

    Hydrolysis: The ester and amide linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structural features, such as the presence of an ethyl group on the benzothiophene core and the chloro-substituted phenoxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H28ClNO4S

Molecular Weight

450.0 g/mol

IUPAC Name

methyl 2-[4-(4-chloro-2-methylphenoxy)butanoylamino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H28ClNO4S/c1-4-15-7-9-17-19(13-15)30-22(21(17)23(27)28-3)25-20(26)6-5-11-29-18-10-8-16(24)12-14(18)2/h8,10,12,15H,4-7,9,11,13H2,1-3H3,(H,25,26)

InChI Key

FRKURMFWCDQBBO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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